2-(3,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
Synthesis Analysis
The synthesis of β-carboline derivatives, including 2-(3,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, involves conventional methods. For example, 1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydro-β-carboline and its derivatives have been synthesized through processes that may involve Pictet-Spengler reactions, providing a basis for further modifications and rearrangements to obtain the desired compound (Harley-Mason & Waterfield, 1963). Additionally, novel synthetic methods have been developed to efficiently construct β-carboline frameworks, potentially applicable to the synthesis of this compound derivatives (Ohta et al., 2009).
Molecular Structure Analysis
The molecular structure of β-carboline derivatives, including the compound of interest, can be elucidated using techniques such as NMR, FT-IR, MS (ESI-MS) spectrum, elemental analysis, and X-ray single-crystal diffraction. These methods provide insights into the arrangement of atoms within the molecule and its stereochemistry, which are crucial for understanding its chemical behavior and potential biological activities (Mohideen et al., 2019).
Chemical Reactions and Properties
β-Carboline derivatives undergo various chemical reactions, including rearrangements under acidic conditions, leading to the formation of isomeric products and other derivatives with distinct structural features. These reactions are influenced by the specific substituents present on the β-carboline scaffold and can result in the formation of compounds with varied chemical properties (Harley-Mason & Waterfield, 1963).
Physical Properties Analysis
The physical properties of β-carboline derivatives, such as solubility, melting point, and crystalline structure, can be determined using standard analytical techniques. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications.
Chemical Properties Analysis
The chemical properties of β-carboline derivatives, including their reactivity, stability, and potential interactions with other molecules, are critical for their application in medicinal chemistry and materials science. Studies on the modification, functionalization, and reaction mechanisms of these compounds provide valuable insights into their chemical behavior (Sober et al., 1981).
properties
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-23-15-9-14(10-16(11-15)24-2)12-22-8-7-18-17-5-3-4-6-19(17)21-20(18)13-22/h3-6,9-11,21H,7-8,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQWGBPMNCOVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202319 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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